

# Application Note: Dynamic Protein Turnover Analysis using L-Cysteine- $^{13}\text{C}_3$ , $^{15}\text{N}$ Pulse-Chase

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## Compound of Interest

Compound Name: L-Cysteine- $^{13}\text{C}_3$ ,  $^{15}\text{N}$

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## Introduction

Pulse-chase analysis is a powerful technique to study the dynamics of biological molecules.[1] [2] When combined with stable isotope labeling and mass spectrometry, it allows for the precise measurement of protein synthesis, degradation, and turnover rates.[3][4][5] This application note details a pulse-chase protocol using L-Cysteine- $^{13}\text{C}_3$ ,  $^{15}\text{N}$ , a stable isotope-labeled version of the amino acid cysteine.

L-Cysteine is a semi-essential amino acid critical for protein structure and function, primarily through the formation of disulfide bonds. It is also a key component of glutathione, a major cellular antioxidant, placing it at the crossroads of protein homeostasis and redox metabolism. By tracing the incorporation and subsequent loss of labeled cysteine, researchers can gain deep insights into the lifecycle of specific proteins and the metabolic pathways in which cysteine is involved.

This method, a variant of dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is particularly valuable in drug development. It can be used to understand how a drug affects the stability of its target protein, identify off-target effects on the proteome, and elucidate mechanisms of action related to cellular stress and protein quality control.

## Experimental Design and Protocols

A pulse-chase experiment involves two key phases:

- **Pulse:** Cells are briefly incubated with a medium containing the "heavy" labeled amino acid (L-Cysteine- $^{13}\text{C}_3,^{15}\text{N}$ ). During this time, newly synthesized proteins incorporate the heavy cysteine.
- **Chase:** The labeling medium is replaced with a medium containing an excess of the "light," unlabeled amino acid (L-Cysteine). This prevents further incorporation of the heavy label. Samples are collected at various time points during the chase to track the fate of the labeled protein population.

## Protocol 1: Cell Culture and Pulse-Chase Labeling

This protocol is designed for adherent mammalian cells in a 6-well plate format. Volumes should be adjusted for different formats.

Materials:

- Mammalian cells of interest
- Complete growth medium (e.g., DMEM, RPMI-1640)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS)
- Cysteine-free DMEM
- L-Cysteine (unlabeled)
- L-Cysteine- $^{13}\text{C}_3,^{15}\text{N}$  (Isotope Labeled)
- Humidified incubator (37°C, 5%  $\text{CO}_2$ )

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

- Preparation of Labeling Media:
  - Starvation Medium: Cysteine-free DMEM + 10% dFBS.
  - Pulse Medium: Starvation Medium + L-Cysteine- $^{13}\text{C}_3$ ,  $^{15}\text{N}$  (final concentration typically 0.2-0.4 mM).
  - Chase Medium: Complete growth medium containing a high concentration of unlabeled L-Cysteine (e.g., 2-4 mM, at least 10x the pulse concentration).
- Starvation (Optional but Recommended): To deplete intracellular pools of unlabeled cysteine, wash cells once with PBS, then incubate in Starvation Medium for 30-60 minutes.
- Pulse Phase: Aspirate the Starvation Medium and add 1 mL of pre-warmed Pulse Medium. Incubate for a predetermined period (e.g., 1-4 hours). The pulse duration depends on the synthesis rate of the protein of interest.
- Chase Phase:
  - To begin the chase (Time 0), aspirate the Pulse Medium, wash the cells quickly twice with warm PBS.
  - Add 2 mL of pre-warmed Chase Medium.
  - Return the plate to the incubator.
  - Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

## Protocol 2: Sample Preparation for Mass Spectrometry

### Materials:

- Ice-cold PBS
- Cell scrapers
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Sequencing-grade Trypsin
- C18 spin columns for desalting

#### Procedure:

- **Cell Lysis:** At each chase time point, place the plate on ice. Aspirate the Chase Medium and wash cells twice with ice-cold PBS. Add 100-200  $\mu$ L of Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Protein Digestion (In-Solution):**
  - Take a standardized amount of protein (e.g., 50  $\mu$ g) from each time point.
  - **Reduction:** Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  - **Alkylation:** Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
  - **Digestion:** Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- **Sample Cleanup:** Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using C18 spin columns according to the manufacturer's protocol. Dry the peptides in a vacuum centrifuge.

## Protocol 3: LC-MS/MS Analysis and Data Processing

- **LC-MS/MS:** Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled with a

nano-liquid chromatography system.

- Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.
- Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer.
  - Specify L-Cysteine- $^{13}\text{C}_3$ ,  $^{15}\text{N}$  as a variable modification.
  - The software will identify peptides and quantify the relative abundance of the "heavy" (labeled) and "light" (unlabeled) forms for each peptide across the time course.

## Data Presentation and Interpretation

Quantitative data from the pulse-chase experiment should be organized to facilitate the calculation of protein turnover rates. The key metric is the fraction of the labeled protein remaining at each time point.

Calculating Protein Half-Life ( $t_{1/2}$ ):

The decay of the heavy-labeled protein population typically follows first-order kinetics. The fraction of heavy-labeled protein remaining can be plotted against time.

The degradation rate constant ( $k_{\text{deg}}$ ) can be determined by fitting the data to the exponential decay equation:

$$\text{Fraction Heavy} = e^{-(k_{\text{deg}} * t)}$$

The half-life is then calculated as:

$$t_{1/2} = \ln(2) / k_{\text{deg}}$$

Table 1: Example Data Summary for Protein X

Time Point (Hours)	Peptide Sequence	Heavy Peptide Intensity	Light Peptide Intensity	Total Intensity	Fraction Heavy (%)
0	AGFCVILNAK	1.50E+08	5.20E+06	1.55E+08	96.8
2	AGFCVILNAK	1.25E+08	2.80E+07	1.53E+08	81.7
4	AGFCVILNAK	9.80E+07	5.40E+07	1.52E+08	64.5
8	AGFCVILNAK	6.10E+07	9.00E+07	1.51E+08	40.4
12	AGFCVILNAK	3.90E+07	1.11E+08	1.50E+08	26.0

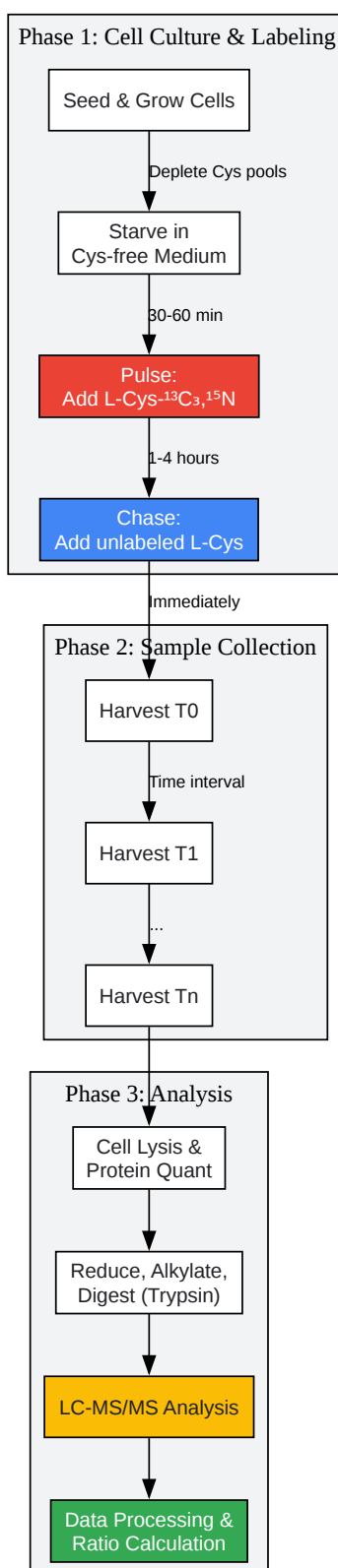
| 24 | AGFCVILNAK | 1.20E+07 | 1.39E+08 | 1.51E+08 | 7.9 |

Table 2: Calculated Protein Half-Lives Under Different Conditions

Protein ID	Gene Name	Condition	Half-Life (Hours)	R <sup>2</sup> of Fit
P04637	TP53	Control	6.5	0.992
P04637	TP53	Drug A	14.2	0.988
Q06609	MDM2	Control	4.8	0.995

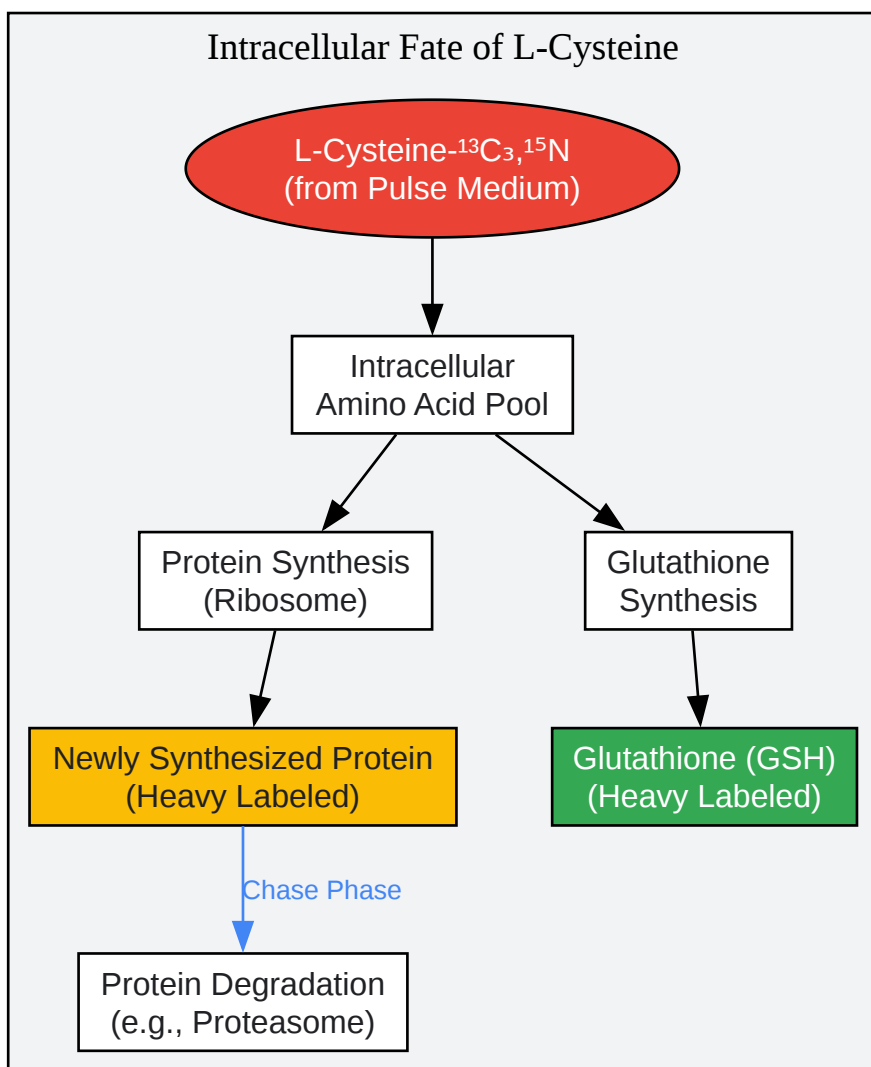
| Q06609 | MDM2 | Drug A | 5.1 | 0.991 |

## Mandatory Visualizations



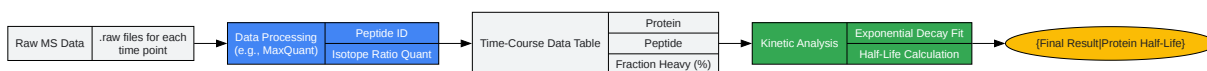
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Caption: Experimental workflow for pulse-chase analysis.



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Caption: Metabolic fate of labeled L-Cysteine in the cell.



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Caption: Logical workflow for data analysis and interpretation.



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